Methyl 4-(2,5-dioxo-3-{[2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}pyrrolidin-1-yl)benzoate
Overview
Description
Methyl 4-(3-{[2-(1-adamantyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features an adamantyl group, a pyrrolidinyl group, and a benzoate ester The adamantyl group is known for its bulky, diamond-like structure, which imparts unique physical and chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,5-dioxo-3-{[2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}pyrrolidin-1-yl)benzoate typically involves multiple steps. One common approach is the condensation of 2-(1-adamantyl)ethylamine with a suitable pyrrolidinone derivative, followed by esterification with methyl 4-bromobenzoate. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-{[2-(1-adamantyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Hydroxyl or ketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Methyl 4-(3-{[2-(1-adamantyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique physical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2,5-dioxo-3-{[2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s ability to penetrate biological membranes, while the pyrrolidinyl and benzoate ester groups can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Adamantyl)ethylamine: A precursor in the synthesis of the target compound.
Adamantyl-substituted hydroxy acids: Compounds with similar adamantyl groups but different functional groups.
1,3-Dehydroadamantane: An unsaturated adamantane derivative with distinct reactivity.
Uniqueness
Methyl 4-(3-{[2-(1-adamantyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to its combination of an adamantyl group, a pyrrolidinyl group, and a benzoate ester. This unique structure imparts specific physical and chemical properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 4-[3-[2-(1-adamantyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-30-23(29)18-2-4-19(5-3-18)26-21(27)11-20(22(26)28)25-7-6-24-12-15-8-16(13-24)10-17(9-15)14-24/h2-5,15-17,20,25H,6-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRMXWZYTIGXGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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